molecular formula C19H19N3O4S2 B2457417 2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide CAS No. 618421-29-7

2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide

Cat. No.: B2457417
CAS No.: 618421-29-7
M. Wt: 417.5
InChI Key: PLQSNAATUVDBKA-UHFFFAOYSA-N
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Description

The compound “2-{2-[(Benzenesulfonyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-YL}-N-phenylacetamide” is a complex organic molecule. It contains a benzenesulfonyl group, an imino group, a thiazolidinone ring, and a phenylacetamide group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of benzenesulfonyl derivatives with appropriate mercaptoheterocycles . Other methods include metal-catalyzed denitrogenative reactions for proactive synthesis . The synthesis of thiazolidine derivatives using various agents has also been discussed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . The compound contains a thiazolidinone ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For instance, thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . For instance, benzenesulfonic acid, a related compound, forms white deliquescent sheet crystals or a white waxy solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether .

Mechanism of Action

The mechanism of action of similar compounds involves their ability to induce apoptosis in cells . The anti-proliferative effects of these compounds were associated with their ability to induce apoptosis in HeLa cells . The compounds increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .

Safety and Hazards

The safety and hazards of similar compounds have been documented . For instance, benzenesulfonyl chloride, a related compound, is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the study of similar compounds involve further exploration of their anticancer activity and metabolic stability . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for the most active compounds in the range of 9.1–20.3 min and suggested the hypothetical oxidation of these compounds to sulfenic and subsequently sulfinic acids as metabolites .

Properties

IUPAC Name

2-[(2Z)-2-(benzenesulfonylimino)-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-2-22-18(24)16(13-17(23)20-14-9-5-3-6-10-14)27-19(22)21-28(25,26)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,23)/b21-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSNAATUVDBKA-VZCXRCSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(SC1=NS(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)C(S/C1=N\S(=O)(=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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